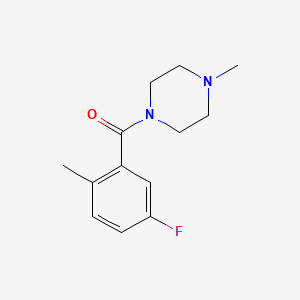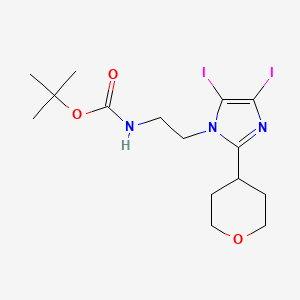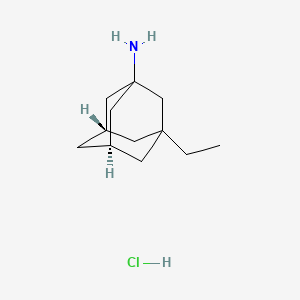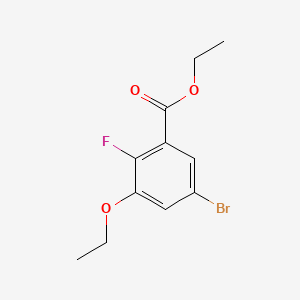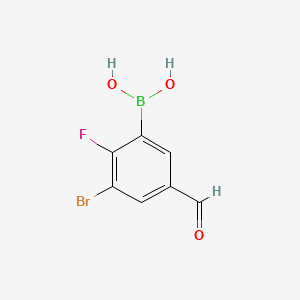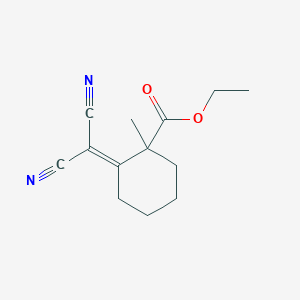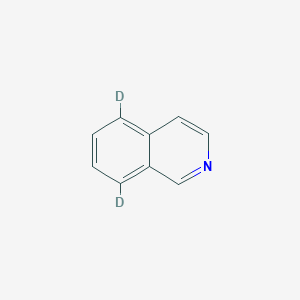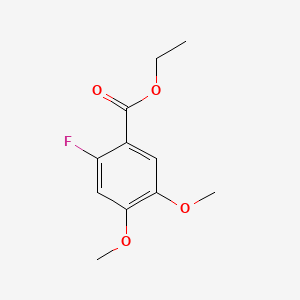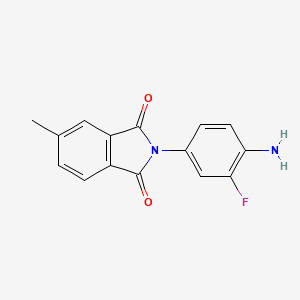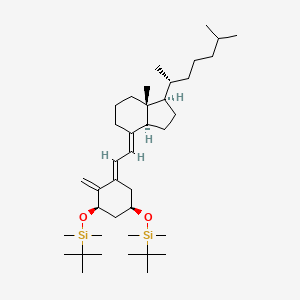![molecular formula C11H19NO3 B14028164 tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate: is a bicyclic compound that features a unique structural framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular cyclization of a suitable amino alcohol derivative. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate serves as a valuable intermediate for the construction of complex molecular architectures. Its unique bicyclic structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound has potential applications in the development of biologically active molecules. Its structural framework can be modified to create derivatives with specific biological activities, such as enzyme inhibitors or receptor agonists.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a scaffold for the design of new drugs targeting various diseases, including neurological disorders and infectious diseases.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with unique properties. Its incorporation into polymeric structures can enhance the mechanical and thermal stability of the materials.
Mécanisme D'action
The mechanism by which tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can influence the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
Comparison: tert-Butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in synthesis and material science.
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-5-4-6-14-9-7-8(9)12/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1 |
Clé InChI |
AGRWFASKUGVNRK-DTWKUNHWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCCO[C@H]2[C@@H]1C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCOC2C1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
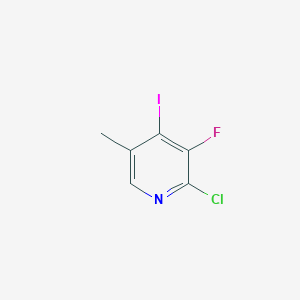
![(R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid](/img/structure/B14028100.png)
